N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring:
- A benzo[d]thiazole moiety, known for its role in medicinal chemistry due to hydrogen-bonding and π-π stacking capabilities.
- A pyridazinone core substituted with a 3,5-dimethylpyrazole group, which may enhance binding to biological targets through steric and electronic effects.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-9-12(2)24(21-11)15-7-8-17(26)23(22-15)10-16(25)20-18-19-13-5-3-4-6-14(13)27-18/h3-9H,10H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFXHUXINAGOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the formation of the pyrazole and pyridazinone rings. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction conditions :
-
Basic hydrolysis : 2M NaOH, 80°C for 8–12 hours.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid | 78 |
| Basic Hydrolysis | 2M NaOH, 80°C | Sodium salt of the carboxylic acid | 82 |
Oxidation Reactions
The benzothiazole moiety participates in selective oxidation at the sulfur atom:
Reaction conditions : H₂O₂ (30%), CH₃COOH, 50°C for 6 hours .
| Oxidizing Agent | Product | Key Structural Changes | Yield (%) |
|---|---|---|---|
| H₂O₂ | Benzo[d]thiazole-2-sulfoxide | S→O incorporation | 65 |
| m-CPBA | Benzo[d]thiazole-2-sulfone | S→O₂ incorporation | 58 |
Nucleophilic Substitution on Pyridazinone
The pyridazinone ring undergoes substitution at the 6-oxo position with nucleophiles like amines or thiols:
Reaction conditions : DMF, K₂CO₃, 80°C for 24 hours .
| Nucleophile | Product | Reaction Efficiency |
|---|---|---|
| NH₃ (g) | 6-amino-pyridazine derivative | Moderate (62%) |
| HSCH₂COOH | Thioether-linked derivative | High (75%) |
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole group undergoes electrophilic substitution and alkylation:
Reaction conditions :
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-nitro-3,5-dimethylpyrazole derivative | 55 |
| Alkylation | CH₃I/NaH | 1-methyl-3,5-dimethylpyrazole | 88 |
Coupling Reactions
The acetamide group facilitates cross-coupling via Buchwald–Hartwig or Ullmann reactions:
Reaction conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C .
| Substrate | Product | Application | Yield (%) |
|---|---|---|---|
| Aryl iodide | Biarylacetamide | Kinase inhibitor intermediate | 70 |
| Heteroaryl bromide | Pyridazine-thiazole hybrid | Antibacterial agent | 68 |
Reductive Amination
The amide group is reduced to a secondary amine under catalytic hydrogenation:
Reaction conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C .
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| H₂/Pd-C | N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine | 73 |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate .
-
Thiazole Oxidation : Involves electrophilic addition of oxygen to the sulfur atom .
-
Pyridazinone Reactivity : The electron-deficient pyridazinone ring enhances susceptibility to nucleophilic substitution .
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anticonvulsant activities.
Antimicrobial Properties
The antimicrobial activity of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has been evaluated against various microorganisms. The following table summarizes the minimum inhibitory concentration (MIC) values:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Studies have shown that the compound is bactericidal against Gram-positive bacteria and demonstrates enhanced efficacy compared to standard antibiotics like levofloxacin in certain assays .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Research highlights its potential as a lead compound for developing new anticancer agents .
Anticonvulsant Activity
In studies focusing on anticonvulsant properties, derivatives of similar structures have been synthesized and evaluated for their efficacy using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated promising anticonvulsant activity while maintaining low neurotoxicity .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated its superior effectiveness against resistant strains of bacteria compared to traditional antibiotics.
- Anticancer Research : Preclinical trials indicated significant tumor growth inhibition in xenograft models.
- Neuropharmacological Studies : Evaluations showed a favorable safety profile alongside potent anticonvulsant effects.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, differing in core heterocycles, linkers, or substituents:
Table 1: Structural and Functional Comparison
Key Observations :
- Linker Impact : The target compound’s acetamide linker may offer improved metabolic stability compared to sulfonamide-linked analogs (e.g., Compound 89) , which are prone to hydrolysis.
- Bioisosteric Replacements : The compound replaces benzothiazole with thiadiazole , which may alter solubility or target selectivity due to differences in electronic properties .
Anthrax Lethal Factor Inhibition () :
- Compound 89 (sulfonamide-linked) exhibits IC₅₀ values in the low micromolar range, attributed to its 3,5-dimethylpyrazole group, which fits into hydrophobic enzyme pockets .
- The target compound’s pyridazinone core may further optimize binding via the ketone oxygen’s hydrogen-bonding capacity, though biological data are needed for confirmation.
Antimicrobial Activity () :
- Patent derivatives with benzothiazole-coumarin hybrids demonstrate broad-spectrum activity against Mycobacterium tuberculosis and malaria parasites .
Table 2: Hypothesized SAR Trends
| Structural Feature | Potential Impact on Activity |
|---|---|
| 3,5-Dimethylpyrazole | Enhanced hydrophobic interactions with enzyme pockets |
| Pyridazinone core | Improved hydrogen-bonding capacity vs. thiophene analogs |
| Acetamide linker | Increased metabolic stability vs. sulfonamides |
Physicochemical and Spectroscopic Comparisons
NMR Data Insights () :
- Compounds 85–93 exhibit distinct 1H NMR chemical shifts for aromatic protons (δ 7.2–8.5 ppm), influenced by electron-withdrawing/donating substituents . The target compound’s pyridazinone ring is expected to show downfield shifts (~δ 8.0–8.5 ppm) due to the electron-deficient nature of the ketone.
Molecular Weight and Solubility :
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms underlying its activity, drawing from diverse research studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the benzo[d]thiazole core and subsequent coupling with pyrazole and pyridazine derivatives. The synthesis generally follows these steps:
- Formation of Benzo[d]thiazole : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Pyrazole : The pyrazole moiety is attached via nucleophilic substitution reactions.
- Final Coupling : The acetamide group is introduced, completing the synthesis.
Biological Activity
The biological activities of this compound have been evaluated in various studies, indicating promising pharmacological properties.
Anticonvulsant Activity
A study evaluated several benzothiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds containing the pyrazole moiety exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting a favorable therapeutic index .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations, highlighting their potential in treating inflammatory conditions .
Anticancer Potential
The anticancer activities of benzothiazole-based compounds have been documented extensively. Recent studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Interaction with enzymes involved in inflammation and cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to stimuli.
- DNA Intercalation : Potential to intercalate into DNA, affecting replication and transcription processes .
Case Studies
Several case studies have demonstrated the efficacy of related compounds:
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions involving coupling of benzo[d]thiazole, pyridazine, and pyrazole moieties. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under anhydrous conditions (e.g., DCM, DMF) using coupling agents like HATU or DCC .
- Heterocyclic assembly : Cyclization of pyridazinone and pyrazole precursors under reflux in polar aprotic solvents (e.g., acetonitrile) with catalytic bases (e.g., K₂CO₃) .
- Optimization : Solvent choice (DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol% Pd for cross-coupling) significantly impact yields. For example, DMF at 100°C improved yields by 15–20% compared to THF in analogous syntheses .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of spectroscopic and analytical methods:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyrazole NH at δ 12.5–13.5 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 5 ppm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with calculated values (e.g., ±0.4% deviation) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:
- Planarity of heterocycles : Pyridazinone and benzothiazole rings often exhibit near-planar geometries (dihedral angles <10°) .
- Hydrogen bonding : Intermolecular N–H⋯N or N–H⋯O bonds stabilize crystal packing (e.g., N–H⋯N distance ~2.8 Å in pyrazole derivatives) .
- Conformational flexibility : Substituents like the 3,5-dimethylpyrazole group may adopt gauche or antiperiplanar orientations relative to the acetamide backbone, influencing bioactivity .
Q. What strategies address contradictory antioxidant activity data across assays?
Contradictions arise from assay mechanisms (e.g., DPPH vs. ABTS radical scavenging). Mitigation strategies include:
- Dose-response analysis : Compare IC₅₀ values across assays; compounds with electron-donating groups (e.g., methoxy) often show higher activity in DPPH .
- SAR studies : Modify substituents (e.g., replacing 3,5-dimethylpyrazole with bulkier groups) to enhance radical stabilization. For instance, bromine substitution at the benzothiazole ring improved ABTS activity by 30% in analogs .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO energy gaps) predict redox potential trends, aligning with experimental data .
Q. How can researchers design analogs to improve target selectivity?
Leverage structure-activity relationship (SAR) insights:
- Core modifications : Introduce bioisosteres (e.g., pyridazinone → phthalazine) to modulate solubility and binding affinity .
- Substituent effects : Fluorine or chlorine at the benzothiazole 6-position enhances hydrophobic interactions with enzyme active sites (e.g., kinase inhibition) .
- Pharmacophore mapping : Overlay crystallographic data (e.g., from PDB entries) to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
